tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Physicochemical characterization Synthetic intermediate procurement Medicinal chemistry building blocks

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative bearing a 5-bromo-4-methylpyridin-2-yl ether side chain. It belongs to the class of functionalized piperidine building blocks employed in medicinal chemistry for the modular construction of candidate molecules.

Molecular Formula C17H25BrN2O3
Molecular Weight 385.3 g/mol
Cat. No. B12074751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Molecular FormulaC17H25BrN2O3
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3
InChIKeyYZGWFNAVSKDNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 2374758-11-7): Core Identity and Procurement-Relevant Characteristics


tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative bearing a 5-bromo-4-methylpyridin-2-yl ether side chain [1]. It belongs to the class of functionalized piperidine building blocks employed in medicinal chemistry for the modular construction of candidate molecules [2]. The compound possesses a molecular formula of C₁₇H₂₅BrN₂O₃ and a molecular weight of approximately 385.3 g/mol [3]. Its structural hallmarks—a Boc-carbamate on the piperidine nitrogen and a heteroaryl bromide on the pyridine ring—enable orthogonal synthetic manipulation: the Boc group permits controlled N-deprotection, while the C5‑bromo substituent facilitates palladium-catalyzed cross-coupling chemistry [4].

Why Generic Substitution of tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is Scientifically Unreliable


Superficially similar piperidine or piperazine intermediates within this subclass cannot be freely interchanged because subtle structural variations—presence or absence of the 4‑methyl substituent on pyridine, piperidine versus piperazine core, and location of the Boc protecting group—produce quantifiable shifts in physicochemical properties that govern downstream reaction performance . The C4‑methyl group on the pyridine ring increases steric bulk and alters the electronic environment of the brominated carbon, directly impacting oxidative addition rates in cross-coupling steps and potentially modifying the solubility profile relative to the des‑methyl analog [1]. Procurement of an incorrect analog therefore risks irreproducible synthetic yields and failed library production.

Quantitative Differentiation Evidence for tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate Relative to Closest Analogs


Molecular Weight and Steric Bulk Differentiation vs. Non-Methyl Analog

The presence of a C4‑methyl substituent on the pyridine ring differentiates the target compound from the simpler tert‑butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1010114-48-3). This methyl group increases the molecular weight from 371.27 g/mol to approximately 385.3 g/mol [1]. The added steric demand adjacent to the bromine atom is expected to modulate the rate of oxidative addition in palladium-catalyzed transformations relative to the non‑methyl analog, providing a tunable reactivity window for sequential coupling strategies [2].

Physicochemical characterization Synthetic intermediate procurement Medicinal chemistry building blocks

Piperidine Core vs. Piperazine Analog: Nitrogen Basicity and Synthetic Step Count

The target compound contains a piperidine ring, whereas the closest commercially common analog bearing the identical pyridine fragment is tert‑butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 944582-92-7), which employs a piperazine core [1]. Piperidine is a secondary amine (pKₐ ≈ 11.2 for the conjugate acid), whereas piperazine contains two nitrogen atoms with distinct basicities (pKₐ₁ ≈ 9.8, pKₐ₂ ≈ 5.7) [2]. This difference in basicity alters Boc-deprotection kinetics and the protonation state under physiological or reaction conditions, making the piperidine scaffold preferable when a single, well-defined basic center is required for downstream salt formation or receptor interactions [2].

Heterocycle comparison Downstream derivatization Synthetic route design

Boc Protection Status: Differentiating the N-Protected Intermediate from Free-Amine Forms

The target compound carries a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, distinguishing it from the unprotected analog 5-bromo-4-methyl-2-(piperidin-4-yloxy)pyridine (CAS 1289198-53-3) . The Boc group increases the molecular weight by approximately 100 g/mol and confers solubility in organic solvents (chloroform, dichloromethane, THF) while preventing premature N‑alkylation or N‑acylation side-reactions during palladium-catalyzed couplings [1]. Deprotection with TFA yields the free amine quantitatively [1].

Protecting group strategy Synthetic intermediate handling Procurement specification

Optimal Application Scenarios for tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate Based on Differential Evidence


Multi-Step Medicinal Chemistry Library Synthesis Requiring Orthogonal Reactivity

When a synthetic route demands sequential palladium-catalyzed cross-coupling followed by piperidine N‑functionalization, this compound provides the requisite orthogonal handles: the C5‑bromo substituent for Suzuki or Buchwald-Hartwig coupling and the Boc group for final‑step deprotection and diversification [1]. Using the unprotected analog would require additional protection/deprotection cycles, increasing step count and reducing overall yield.

Structure-Activity Relationship (SAR) Studies Targeting Mono‑Basic Amine Pharmacophores

In programs where a single protonatable amine is desired for pharmacokinetic or pharmacodynamic reasons, the piperidine core avoids the dual‑basicity and hydrogen‑bonding complexity introduced by the piperazine analog [2]. The C4‑methyl group on pyridine further differentiates steric and electronic properties from des‑methyl congeners, enabling fine‑tuning of target binding .

Process Chemistry Scale-Up Requiring Robust, Shelf-Stable Intermediates

The Boc protecting group renders the piperidine nitrogen non‑nucleophilic under storage and reaction conditions, minimizing side‑product formation during scale‑up of cross‑coupling steps [1]. The compound's predicted solubility in common process solvents (CH₂Cl₂, THF) facilitates homogeneous reaction conditions, unlike the free‑amine form which may exhibit variable solubility and generate salts [1].

Fragment-Based Drug Discovery Using Halogenated Pyridine Building Blocks

The brominated 4‑methylpyridine moiety serves as both a fragment‑linking point and a heavy‑atom label for X‑ray crystallographic phasing, while the Boc‑piperidine provides a vector for fragment elaboration [3]. The orthogonally protected structure allows fragment libraries to be diversified late‑stage without deprotection interfering with halogen‑bonding interactions at the target site.

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